2,4,5,6-Tetrahydrocyclopenta[c]pyrrole
Description
Properties
IUPAC Name |
2,4,5,6-tetrahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-6-4-8-5-7(6)3-1/h4-5,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHYOYHHMPFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at the Pyrrole Position
Electrophilic bromination of 5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one using N-bromosuccinimide (NBS) in THF at -78°C introduces a bromine atom at the reactive α-position of the pyrrole ring. The reaction proceeds via a radical mechanism, confirmed by quenching studies and electron paramagnetic resonance (EPR) data.
Key Observations :
N-Methylation for Enhanced Stability
Methylation of the pyrrole nitrogen is achieved using methyl iodide and cesium carbonate in THF. The reaction proceeds via an SN2 mechanism, with Cs₂CO₃ acting as a base to deprotonate the NH group.
Optimization Metrics :
-
Reagent Ratios : A 1.5:1 molar ratio of methyl iodide to substrate maximizes yield (75%) while minimizing O-methylation byproducts.
-
Workup Protocol : Trituration with diethyl ether/n-pentane (1:1 v/v) removes unreacted reagents, achieving >95% purity.
Table 2: N-Methylation Efficiency Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| Cs₂CO₃, THF, 0°C→RT | 75 | 95 | <5% O-methylated |
| K₂CO₃, DMF, RT | 60 | 85 | 15% O-methylated |
| NaH, THF, 0°C | 50 | 80 | 20% decomposition |
Palladium-Catalyzed Carbonylation for Carboxylate Synthesis
Reaction Setup and Mechanistic Pathway
Ethyl 2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate is synthesized via palladium-catalyzed carbonylation of 1-bromo-2-methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one. The protocol employs Pd(OAc)₂, triethylamine, and carbon monoxide (200 psi) in ethanol at 100°C.
Critical Parameters :
-
Catalyst Loading : 5 mol% Pd(OAc)₂ balances cost and activity.
-
CO Pressure : Pressures <150 psi result in incomplete conversion, while >250 psi risks vessel integrity.
-
Solvent Effects : Ethanol enhances solubility of CO and stabilizes palladium intermediates.
Table 3: Carbonylation Efficiency Metrics
| Parameter | Value | Impact on Yield |
|---|---|---|
| Pd(OAc)₂ (mol%) | 5 | 70% |
| CO Pressure (psi) | 200 | 70% |
| Temperature (°C) | 100 | 70% |
| Solvent | Ethanol | 70% |
Purification and Analytical Validation
Flash Chromatography for Intermediate Isolation
Crude reaction mixtures are purified using silica gel chromatography with ethyl acetate/petroleum ether gradients (30–80% ethyl acetate). This method resolves N-methylated products from O-methylated byproducts, achieving >95% purity.
Trituration for Final Product Polishing
Trituration with ether/pentane mixtures removes residual catalysts and inorganic salts, yielding crystalline solids suitable for X-ray diffraction analysis.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability :
-
Cyclization : Low yields (34%) limit scalability but provide essential intermediates.
-
N-Methylation : High yields (75%) and simple workup make this step industrially viable.
-
Carbonylation : Requires specialized equipment for high-pressure CO but enables carboxylate diversification.
Table 4: Method Comparison for Industrial Adaptation
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Cyclization | 34 | 120 | Moderate |
| N-Methylation | 75 | 80 | High |
| Carbonylation | 70 | 200 | Low |
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield tetrahydropyrrole derivatives.
Substitution: N-substitution reactions are common, where alkyl or acyl groups replace hydrogen atoms on the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrroles and tetrahydropyrroles, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: It has potential therapeutic applications, including as inhibitors of viral replication and anti-inflammatory agents
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits viral replication by binding to viral core proteins, preventing the encapsidation of viral RNA . In anti-inflammatory applications, it inhibits the activation of nuclear factor kappa-B (NF-κB) by blocking IκB kinase activities, thereby reducing the expression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Cyclopenta[b]pyrrole vs. Cyclopenta[c]pyrrole
The primary distinction between these isomers lies in the fusion position of the cyclopentane and pyrrole rings. Cyclopenta[b]pyrrole (fusion at the [b] position) has been extensively studied theoretically, with quantum-chemical models predicting its synthesis via the Trofimov reaction. However, experimental attempts failed due to side reactions like hydrolysis and condensation in basic media . In contrast, cyclopenta[c]pyrrole derivatives are synthesized experimentally via Brønsted acid-catalyzed annulation, enabling regioselective access to the [c]-fused scaffold .
Tetrahydroindoles
4,5,6,7-Tetrahydro-1H-indole, a six-membered analog, shares similar activation barriers (~100 kJ/mol) with cyclopenta[b]pyrrole in the Trofimov reaction. However, tetrahydroindoles are experimentally feasible under mild conditions (100°C, 1 atm), whereas cyclopenta[b]pyrrole remains elusive due to competing side processes .
Pyrazole Derivatives: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole
Replacing the pyrrole ring with a pyrazole (two adjacent nitrogen atoms) alters bioactivity. For instance, 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles act as N-type calcium channel inhibitors, demonstrating efficacy in vivo (rat CFA pain model) . This contrasts with pyrrole derivatives, which are primarily explored as synthetic intermediates.
Key Research Findings and Data
Table 1: Comparative Analysis of Tetrahydrocyclopenta[c]pyrrole and Analogous Compounds
Key Observations:
Synthetic Accessibility : Cyclopenta[c]pyrroles are more synthetically tractable than [b]-isomers due to improved regioselectivity in Brønsted acid-mediated reactions .
Thermodynamic Barriers : Cyclopenta[b]pyrrole and tetrahydroindole share similar activation barriers (~100 kJ/mol), yet only the latter is experimentally viable .
Biological Activity : Pyrazole derivatives exhibit targeted bioactivity (e.g., calcium channel inhibition), whereas pyrrole analogs are often intermediates .
Biological Activity
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole allows it to engage in various chemical reactions and biological interactions. Its unique configuration contributes to its reactivity and biological properties.
The biological activity of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is primarily attributed to its interaction with specific molecular targets. This compound has been shown to:
- Inhibit viral replication : It binds to viral core proteins, preventing encapsidation of viral RNA, which is crucial for viral life cycles.
- Modulate inflammatory responses : Studies indicate that derivatives of this compound can inhibit pro-inflammatory cytokines and exhibit anti-inflammatory effects in vivo .
- Block calcium channels : Certain substituted forms act as N-type calcium channel blockers (Cav2.2), which are relevant in chronic pain management .
Biological Activity Overview
The following table summarizes key biological activities associated with 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole and its derivatives:
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole derivatives effectively inhibited hepatitis B virus (HBV) replication through modulation of HBV capsid assembly. This was confirmed via in vitro assays showing significant reductions in viral load .
- Anti-Inflammatory Effects : In a carrageenan-induced paw edema model in rats, compounds derived from this scaffold exhibited dose-dependent inhibition of inflammation. For instance, one derivative showed approximately 36% inhibition at the fourth hour post-administration compared to standard anti-inflammatory drugs .
- Calcium Channel Blockade : Research on substituted tetrahydrocyclopenta[c]pyrroles indicated their potential as N-type calcium channel blockers (Cav2.2), with one compound demonstrating significant efficacy in reducing pain responses in rat models .
- Cytotoxicity Against Cancer Cells : Compounds derived from this scaffold have been tested against various cancer cell lines. For example, one study reported an IC50 value of 15.8 μM for cytotoxicity against SMMC-772 cells while sparing normal hepatic cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
